molecular formula C8H7N3O3 B11744257 3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 90110-77-3

3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B11744257
CAS No.: 90110-77-3
M. Wt: 193.16 g/mol
InChI Key: NHLRBRMYPGNLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a methyl group at position 3, a ketone group at position 7, and a carboxylic acid moiety at position 6. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition and drug discovery .

Properties

CAS No.

90110-77-3

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

3-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-4-2-10-11-6(4)9-3-5(7(11)12)8(13)14/h2-3,10H,1H3,(H,13,14)

InChI Key

NHLRBRMYPGNLNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CNN2C1=NC=C(C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Selection

  • Solvents : Toluene and dioxane improve intermediate solubility, while methanol/water mixtures facilitate hydrolysis.

  • Catalysts : Cs₂CO₃ and Pd(OAc)₂ enhance coupling efficiency in halogenated intermediates.

Temperature Control

  • Cyclization at 10–15°C minimizes side reactions, while hydrolysis at 25–35°C ensures complete conversion.

Purification Techniques

  • Column chromatography (silica gel, petroleum ether/EtOAc) isolates intermediates.

  • Recrystallization in PE/EA yields high-purity finals.

Analytical Characterization and Quality Control

Spectroscopic Profiling

Technique Key Peaks Reference
¹H NMRδ 2.46 (s, CH₃)
¹³C NMR162.8 ppm (C=O)
IR1700 cm⁻¹ (C=O)

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase C18 columns.

  • Melting Point : 121–123°C (ethyl ester).

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages
Cyclocondensation79–98%Toluene/AcOH, 0–45°CScalable, high purity
Microwave-assisted69–89%130°C, 24 hFaster, reduced side products
Alkaline hydrolysis95–98%NaOH/H₂O, 25–35°CSimple workup, cost-effective

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group at position 6 enables classic acid-derived transformations:

  • Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic or catalytic conditions to form esters. For example, ethyl ester derivatives enhance lipophilicity for pharmacological applications .

  • Amidation : Forms amides via coupling with amines using reagents like DCC or EDCl, enabling the creation of bioisosteres for drug discovery .

Reaction Conditions Table

Reaction TypeReagents/ConditionsProductApplication
EsterificationROH, H<sup>+</sup> or DCC6-ester derivativesSolubility modulation
AmidationRNH<sub>2</sub>, EDCl/HOBt6-amide derivativesPharmacophore optimization

Pyrimidine Ring Functionalization

The pyrimidine ring undergoes regioselective reactions due to electron-deficient sites:

  • Nucleophilic Substitution : Nitrogen atoms at positions 1 and 5 participate in nucleophilic attacks. For example, halogenation at position 2 occurs with POCl<sub>3</sub>/PCl<sub>5</sub>, yielding chloro derivatives.

  • Reduction : The 7-oxo group is reduced to a hydroxyl using NaBH<sub>4</sub> or LiAlH<sub>4</sub>, altering hydrogen-bonding capacity .

Pyrazole Ring Modifications

The pyrazole moiety exhibits reactivity at position 3 (methyl-substituted) and adjacent carbons:

  • Oxidation : The 3-methyl group resists oxidation, but neighboring positions (e.g., C5) undergo epoxidation or hydroxylation with strong oxidants like mCPBA .

  • Cyclocondensation : Reacts with β-diketones or enamines to form fused heterocycles, expanding structural diversity .

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency and selectivity:

  • Cyclization : Under MWI, the compound forms fused systems (e.g., coumarin hybrids) in 80–96% yields, avoiding thermal decomposition .

  • Regioselective Amination : Reacts with cinnamoyl derivatives to preferentially form 7-amino derivatives over 5-amino isomers .

Comparative Reactivity with Analogues

CompoundStructural DifferenceReactivity Profile
7-Oxo-4H-pyrazolo[1,5-a]pyrimidineLacks 3-methyl and 6-carboxylic acidHigher electrophilicity at C3; prone to formylation
Ethyl 2-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine6-ester instead of acidEnhanced solubility; reduced hydrogen bonding

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The pyrimidine ring’s electron-deficient nature directs electrophiles to positions 2 and 5.

  • Steric Effects : The 3-methyl group hinders substitutions at C3 but stabilizes intermediates through hyperconjugation .

Scientific Research Applications

Antitubercular Activity

Research indicates that compounds related to the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising antitubercular properties. For instance, derivatives of this compound have been synthesized and screened for activity against Mycobacterium tuberculosis. A focused library of analogues has demonstrated improved antitubercular activity with low cytotoxicity .

Key findings include:

  • Mechanism of Action : The mechanism of action for these compounds does not relate to traditional targets such as cell-wall biosynthesis but rather involves unique pathways that may include inhibition of specific enzymes .
  • Structure-Activity Relationships : Studies have identified essential structural features that contribute to enhanced biological activity against tuberculosis .

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine derivatives are also being explored for their anticancer potential. Compounds incorporating this scaffold have shown efficacy against various cancer cell lines, including HCT116 and MCF-7. For example:

  • A derivative demonstrated an IC50 value of 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells .
  • Novel derivatives have been synthesized that exhibit significant inhibition against Aurora-A kinase, a critical target in cancer therapy .

Optical Applications

Emerging studies highlight the potential use of pyrazolo[1,5-a]pyrimidines as fluorophores in optical applications. Their unique electronic properties make them suitable candidates for development in photonic devices .

Mechanism of Action

The mechanism of action of 3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]Pyrimidine Derivatives

Key differences arise from substituent types and positions (Table 1):

Compound Name Substituents Molecular Formula CAS RN Key Properties/Applications Reference
Target Compound 3-methyl, 7-oxo, 6-carboxylic acid C9H7N3O3 Not provided Potential enzyme inhibitor
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-methyl, 7-methyl, 6-carboxylic acid C9H9N3O2 175201-51-1 Higher lipophilicity due to dual methyl
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid 2-methyl, 7-amino, 6-carboxylic acid C8H8N4O2 2627-59-0 Enhanced solubility (amino group)
3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 3-chloro, 5-phenyl, 7-carboxylic acid C13H8ClN3O2 1011366-25-8 Electron-withdrawing substituents
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate 3-cyano, 7-amino, 6-ester C11H10N4O2 64689-82-3 Ester group improves cell permeability

Key Observations :

  • Positional Isomerism : The 2-methyl isomer (CAS 739364-95-5) has a melting point of 238°C , while the 3-methyl target compound’s properties are inferred from synthesis methods .
  • Functional Groups : Carboxylic acid at position 6 enhances hydrogen bonding, critical for enzyme interactions, whereas ester derivatives (e.g., ethyl carboxylate) improve bioavailability .

Core Heterocycle Variations

Replacing the pyrazolo core with triazolo or tetrazolo rings alters electronic properties and bioactivity:

  • Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives (e.g., 7-difluoromethyl variants) show enhanced metabolic stability due to fluorine substitution .
  • Tetrazolo[1,5-a]pyrimidine-6-carboxylates exhibit lower solubility in water but higher thermal stability .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) are polar but may require formulation adjustments for bioavailability. Ester derivatives (e.g., ethyl carboxylates) are more lipophilic .
  • Thermal Stability : Methyl and trifluoromethyl substituents increase melting points, as seen in 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (238°C) .

Biological Activity

3-Methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS Number: 2091304-62-8) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antitubercular and anticancer activities, as well as the structure-activity relationships (SAR) that inform its efficacy.

  • Molecular Formula : C8H7N3O3
  • Molecular Weight : 193.16 g/mol
  • IUPAC Name : 3-Methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of pyrazolo[1,5-a]pyrimidine derivatives. A notable study identified a related compound through high-throughput screening as a potential lead against Mycobacterium tuberculosis (Mtb). The mechanism of action was found to be distinct from existing treatments, with no relation to cell-wall biosynthesis or iron uptake pathways. Instead, resistance was linked to mutations in a specific hydroxylase enzyme that facilitated compound degradation .

Structure-Activity Relationship (SAR)

A focused library of analogues was synthesized to explore the SAR of 3-methyl-7-oxo derivatives. Key findings include:

CompoundMIC (µM)Cytotoxicity (HepG2)Notes
P12.5LowMethyl group at R1 position
P25.0ModerateTrifluoromethyl group at R1
P61.0LowRetained activity in ADC media

These compounds demonstrated promising antitubercular activity with low cytotoxicity profiles, suggesting their potential as therapeutic agents against tuberculosis .

Anticancer Activity

In addition to antitubercular effects, pyrazolo[1,5-a]pyrimidine derivatives have shown anticancer properties across various cell lines. For instance:

  • MCF7 (Breast Cancer) : Compounds exhibited significant growth inhibition with IC50 values ranging from 0.01 µM to 0.46 µM.
  • NCI-H460 (Lung Cancer) : Notable cytotoxicity was observed with some derivatives showing IC50 values as low as 0.39 µM.

These findings indicate that modifications in the pyrazolo ring can enhance anticancer activity, making these compounds valuable candidates for further development in cancer therapeutics .

Case Studies

  • Antitubercular Screening :
    • A study synthesized a series of pyrazolo[1,5-a]pyrimidine analogues and evaluated their MIC against Mtb strain H37Rv.
    • Compounds with specific substitutions at the R1 and R2 positions showed enhanced activity and lower cytotoxicity compared to standard treatments.
  • Cytotoxicity Assessment :
    • Various derivatives were tested against HepG2 liver cancer cells.
    • The results indicated that structural modifications significantly influenced both the potency and selectivity of these compounds.

Q & A

Q. What are the established synthetic methods for preparing 3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid?

  • Methodological Answer : A common approach involves cyclocondensation reactions using pyridine as a solvent under reflux conditions. For example, derivatives of pyrazolo[1,5-a]pyrimidine are synthesized by reacting precursors like 2-acetylpyridine with dimethylformamide dimethylacetal, followed by acid-catalyzed cyclization (e.g., HCl or acetic acid) . Purification typically involves recrystallization from solvents like ethanol or ethyl acetate, yielding products with >60% purity . Key steps include:
  • Reagent selection : Use of sodium acetate or piperidine derivatives as catalysts .
  • Reaction optimization : Reflux durations of 5–10 hours at 100–120°C .
  • Characterization : Confirmation via melting point analysis, NMR (¹H and ¹³C), and IR spectroscopy .

Q. Which spectroscopic techniques are commonly employed to characterize this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • ¹H NMR : Look for signals corresponding to methyl groups (δ ~2.5 ppm for C3-CH₃) and aromatic protons (δ ~7.5–8.5 ppm for pyrimidine/pyrazole rings) .
  • ¹³C NMR : Carboxylic acid carbons appear at δ ~165–170 ppm, while carbonyl (C7=O) resonates at δ ~175 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H/O-H vibrations) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₉H₈N₄O₃) and fragmentation patterns consistent with pyrazolo[1,5-a]pyrimidine core cleavage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of derivatives?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilic substitution rates, while acetic acid aids cyclization .
  • Catalyst Selection : Sodium acetate improves regioselectivity in cyclization, whereas palladium catalysts enable cross-coupling for heteroaryl substitutions .
  • Temperature Control : Gradual heating (e.g., 80°C to reflux) minimizes side reactions like premature decomposition .
  • Purification : Use gradient recrystallization (e.g., ethyl acetate/ethanol mixtures) to isolate high-purity products (>95% by HPLC) .

Q. What analytical approaches are recommended when encountering contradictory data between experimental and reported spectral results?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives in and ). For example, a methyl group at C3 should align with δ ~2.5 ppm in ¹H NMR .
  • Purity Assessment : Use HPLC to detect impurities (e.g., unreacted starting materials) that may skew melting points or spectral signals .
  • Alternative Techniques : Employ X-ray crystallography (as in ) to resolve ambiguities in regiochemistry or stereochemistry .
  • Replication : Repeat synthesis under varying conditions (e.g., solvent ratios, catalysts) to identify reproducibility issues .

Q. What strategies enable selective functionalization at position 3 versus position 6 of the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer :
  • Position 3 : Electrophilic substitution is favored using nitration or bromination under mild acidic conditions. For example, chlorophenylazo groups at C3 are introduced via diazonium coupling .
  • Position 6 : Carboxylic acid groups can be derivatized via amide formation (e.g., coupling with amines using EDCI/HOBt) .
  • Regioselective Protection : Protect the C6 carboxylic acid with tert-butyl esters before modifying C3, followed by deprotection .
  • Computational Modeling : Use DFT calculations to predict reactive sites and guide reagent selection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for synthesized derivatives?

  • Methodological Answer :
  • Polymorphism Screening : Test recrystallization in different solvents (e.g., ethanol vs. ethyl acetate) to isolate stable polymorphs .
  • Thermogravimetric Analysis (TGA) : Confirm decomposition temperatures and rule out hydrate formation .
  • Literature Comparison : Cross-reference with structurally analogous compounds (e.g., 7-oxo-pyrazolo[1,5-a]pyrimidines in and ) to identify trends .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) meticulously, as minor variations can alter product distributions .
  • Safety Protocols : Follow GHS guidelines for handling corrosive reagents (e.g., acetic anhydride) and toxic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.